molecular formula C6H8ClN3 B13677541 3-Chloro-2-hydrazinyl-6-methylpyridine

3-Chloro-2-hydrazinyl-6-methylpyridine

Cat. No.: B13677541
M. Wt: 157.60 g/mol
InChI Key: UGJJEIVFNWNFEA-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinyl-6-methylpyridine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the second position, and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydrazinyl-6-methylpyridine typically involves the reaction of 3-chloro-6-methylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

3-Chloro-6-methylpyridine+Hydrazine hydrateThis compound\text{3-Chloro-6-methylpyridine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Chloro-6-methylpyridine+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydrazinyl-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-Chloro-2-hydrazinyl-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-6-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Chloro-3-hydrazinyl-6-methylpyridine
  • 3-Chloro-6-methylpyridazine
  • 2-Chloro-6-methylpyridine

Comparison: 3-Chloro-2-hydrazinyl-6-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-6-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

UGJJEIVFNWNFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)NN

Origin of Product

United States

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